molecular formula C18H16BrNO3 B2626517 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 844828-27-9

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2626517
CAS No.: 844828-27-9
M. Wt: 374.234
InChI Key: UCXQHTRZQYYKTM-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromophenyl group, a dimethylamino methyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the dimethylamino methyl group: This can be done through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
  • 3-(4-fluorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
  • 3-(4-methylphenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Uniqueness

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the combination of the bromophenyl group with the dimethylamino methyl and hydroxy groups provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXQHTRZQYYKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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